2-[5-[(Prop-2-enoylamino)methyl]oxolan-3-yl]acetic acid
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Description
2-[5-[(Prop-2-enoylamino)methyl]oxolan-3-yl]acetic acid is a chemical compound with the following IUPAC name: 2-(5-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)tetrahydrofuran-3-yl)acetic acid . Its molecular formula is C22H23NO5 , and it has a molecular weight of 381.43 g/mol . The compound features a tetrahydrofuran ring and a fluorenyl group, which contribute to its structural complexity.
Molecular Structure Analysis
The molecular structure of This compound consists of a tetrahydrofuran ring attached to an acetic acid moiety. The fluorenyl group is linked to the tetrahydrofuran ring via an amino group. The presence of the carbonyl group suggests potential reactivity .
Physical and Chemical Properties Analysis
Safety and Hazards
Properties
IUPAC Name |
2-[5-[(prop-2-enoylamino)methyl]oxolan-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-2-9(12)11-5-8-3-7(6-15-8)4-10(13)14/h2,7-8H,1,3-6H2,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXXDXLGNWTNAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CC(CO1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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